1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene
Description
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene is a naphthalene-derived compound functionalized with two ethoxy chains terminating in hydroxy groups. Its molecular structure consists of a naphthalene core substituted at the 1,5-positions with branched polyether chains (each containing two ethylene glycol units). This compound is widely utilized in supramolecular chemistry, polymer synthesis, and catalysis due to its ability to act as a flexible spacer or template. For instance, it has been employed in the synthesis of photoluminescent cyclophanes and mechanochromic rotaxanes, where its ethoxy chains facilitate dynamic host-guest interactions .
Properties
IUPAC Name |
2-[2-[5-[2-(2-hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c19-7-9-21-11-13-23-17-5-1-3-15-16(17)4-2-6-18(15)24-14-12-22-10-8-20/h1-6,19-20H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCESIYPEGRFYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OCCOCCO)C(=C1)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with ethylene glycol and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene is a complex organic compound featuring a naphthalene core with two hydroxyethoxy chains. Its structure lends itself to applications in supramolecular chemistry, particularly in forming host-guest complexes and enhancing molecular interactions.
Chemical Properties and Interactions
The chemical behavior of this compound is characterized by its participation in host-guest interactions, forming complexes with aromatic guests through π–π stacking and hydrogen bonding. For example, it interacts with covalent organic cages, where the naphthalene moiety serves as a donor in donor-acceptor interactions, enhancing the stability of the complex.
Potential Applications
This compound has potential applications in several fields:
- Supramolecular Chemistry: The compound can interact effectively with host structures like covalent organic cages, driven by electrostatic forces and π–π stacking interactions. When combined with guest molecules like pyrene derivatives, it shows enhanced binding affinities due to lateral interactions within the host structure.
- Polymer Synthesis: Derivatives of 1,5-bis(2-(2-hydroxyethoxy)ethoxy)naphthalene (BHEEN) are used as monomers in the synthesis of polymer threads .
- Optical Resins: 2,2’-bis(2-hydroxyethoxy)-1,1’-binaphthalene, produced from 1,1’-bi-2-naphthol and ethylene carbonate, is suitable as a monomer for forming optical resins .
Analogous Compounds
Several compounds exhibit structural or functional similarities to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,5-Dioxynaphthalene | Contains two hydroxyl groups on naphthalene | Acts as a strong electron donor in complexation |
| Tetraethylene Glycol | Polyether structure | High solubility and hydrophilicity; used in drug formulations |
| 1,5-Bis[2-(2-methoxyethoxy)ethoxy]naphthalene | Similar ether substitutions but with methoxy groups | Potentially different solubility and interaction profiles |
Mechanism of Action
The mechanism of action of 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,5-Bis[2-(2-hydroxyethylamino)ethoxy]naphthalene
- Structure: Replaces the terminal hydroxyethoxy groups with hydroxyethylamino moieties.
- Properties: The amino groups enhance hydrogen-bonding capabilities, making it suitable for pH-responsive polymeric sensors (e.g., Napht-N-CTA in RAFT polymerization) .
- Applications : Used in dual temperature/pH sensors, unlike the purely ether-based parent compound, which lacks pH sensitivity .
1,5-Bis[2-(2-triisopropyloxyethoxy)ethoxy]naphthalene
- Structure : Triisopropyloxy groups replace terminal hydroxyethoxy units.
- Properties : The bulky isopropyl groups sterically hinder molecular interactions, reducing template efficacy in rotaxane synthesis compared to the hydroxy-terminated analog. Quantitative studies show a 40% lower yield in rotaxane formation .
- Applications : Primarily used in kinetic studies of self-assembly processes rather than functional materials .
1,5-Bis[2-(2-bromoethoxy)ethoxy]naphthalene
- Structure : Terminal hydroxy groups replaced with bromo substituents.
- Properties: Bromide enhances reactivity in nucleophilic substitutions, enabling covalent bonding in polymer backbones. For example, it serves as a crosslinker in mechanochromic polyurethanes .
Benzene-Based Analogs (e.g., 1,3-Bis[2-(2-hydroxyethoxy)ethoxy]benzene)
- Structure : Naphthalene core replaced with benzene, reducing aromatic surface area.
- Properties : Lower thermal stability (decomposition temperature ~180°C vs. 250°C for naphthalene derivatives) and weaker π-π interactions.
- Applications : Used in low-molecular-weight polyurethane curatives, where rigidity is less critical .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene | C₂₂H₃₀O₈ | Hydroxyethoxy-terminated ethoxy | ~446.5 | Supramolecular templates, polymers |
| 1,5-Bis[2-(2-hydroxyethylamino)ethoxy]naphthalene | C₂₂H₃₂N₂O₆ | Hydroxyethylamino-terminated | ~444.5 | pH-responsive sensors |
| 1,5-Bis[2-(2-triisopropyloxyethoxy)ethoxy]naphthalene | C₃₄H₅₈O₈ | Triisopropyloxy-terminated | ~654.8 | Kinetic studies of self-assembly |
| 1,3-Bis[2-(2-hydroxyethoxy)ethoxy]benzene | C₁₈H₂₈O₈ | Benzene core, ethoxy chains | ~396.4 | Polyurethane curatives |
Research Findings and Performance Metrics
- Solubility : The hydroxyethoxy-terminated naphthalene derivative exhibits superior water solubility (>50 mg/mL) compared to its brominated analog (<10 mg/mL) due to hydrophilic terminal groups .
- Thermal Stability : Naphthalene derivatives generally outperform benzene analogs, with decomposition temperatures exceeding 240°C .
- Template Efficacy : In rotaxane synthesis, the hydroxy-terminated compound achieves 85% yield, while triisopropyloxy and brominated variants yield 45% and 70%, respectively .
Biological Activity
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene (BHEEN) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of BHEEN, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
BHEEN is characterized by its naphthalene backbone substituted with two hydroxyethoxyethyl groups. This unique structure contributes to its solubility and interaction with biological systems.
- IUPAC Name : this compound
- CAS Number : 136133-14-7
- Molecular Formula : C_{18}H_{26}O_{4}
- Molecular Weight : 302.39 g/mol
Synthesis Methods
The synthesis of BHEEN has been explored through various methodologies. A common approach involves the reaction of naphthalene derivatives with ethylene glycol and appropriate catalysts under controlled conditions. The synthesis process is crucial for obtaining high yields of biologically active compounds.
Antioxidant Properties
BHEEN has demonstrated significant antioxidant activity in various studies. Antioxidants are essential for neutralizing free radicals, which can cause oxidative stress and lead to cellular damage.
- Study Findings : A study indicated that BHEEN exhibited a strong ability to scavenge free radicals, with an IC50 value comparable to established antioxidants like vitamin C .
Antimicrobial Activity
Research has shown that BHEEN possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
- Case Study : In vitro tests revealed that BHEEN inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Cytotoxicity and Anticancer Activity
BHEEN's potential as an anticancer agent has been investigated, particularly its effects on cancer cell lines.
- Research Findings : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), BHEEN showed cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of BHEEN is attributed to its ability to interact with cellular components:
- Cell Membrane Interaction : BHEEN can integrate into lipid membranes, altering their fluidity and permeability, which may enhance its antimicrobial action.
- Enzyme Inhibition : It has been suggested that BHEEN may inhibit specific enzymes involved in cellular metabolism, contributing to its anticancer properties.
Table 1: Biological Activities of BHEEN
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
